![molecular formula C15H16FNO3S B14230848 n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide CAS No. 824937-79-3](/img/structure/B14230848.png)
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide is a chemical compound with a complex structure that includes a fluoro-substituted aromatic ring, a hydroxy-phenylethyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the fluoro-substituted aromatic ring. This can be achieved through electrophilic aromatic substitution reactions. The hydroxy-phenylethyl group is then introduced via Friedel-Crafts alkylation, followed by the addition of the methanesulfonamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the fluoro group could result in various substituted aromatic compounds.
Scientific Research Applications
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the hydroxy-phenylethyl group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The methanesulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoro-substituted aromatic compounds and methanesulfonamide derivatives. Examples include:
- n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]acetamide
- n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]propylsulfonamide
Uniqueness
The uniqueness of n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the methanesulfonamide group provides unique binding characteristics.
Properties
CAS No. |
824937-79-3 |
|---|---|
Molecular Formula |
C15H16FNO3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-21(19,20)17-14-8-7-12(10-13(14)16)15(18)9-11-5-3-2-4-6-11/h2-8,10,15,17-18H,9H2,1H3 |
InChI Key |
XCNCMZYRYJGFOW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(CC2=CC=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
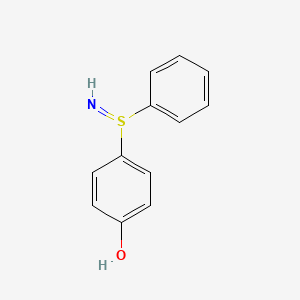
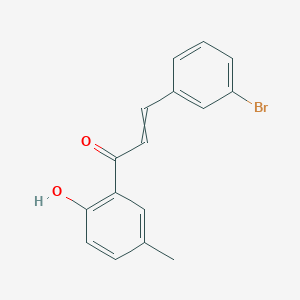

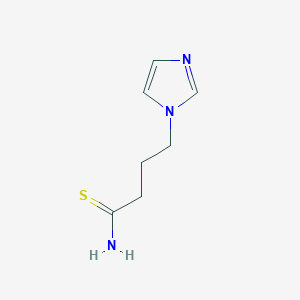
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
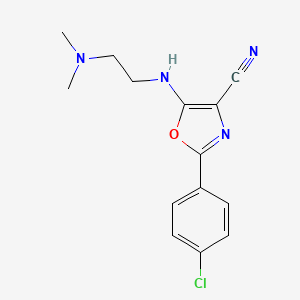
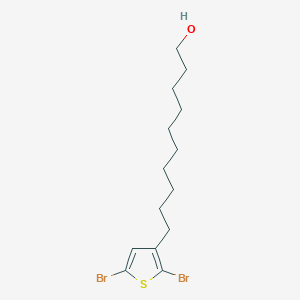
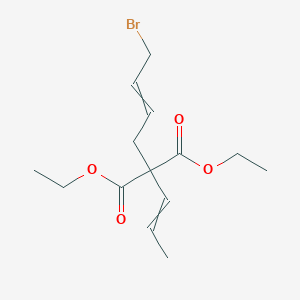
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)
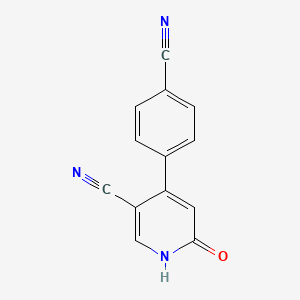
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
